molecular formula C12H15NO B2375776 1-Benzyl-5-methylpyrrolidin-3-one CAS No. 23770-07-2

1-Benzyl-5-methylpyrrolidin-3-one

Cat. No.: B2375776
CAS No.: 23770-07-2
M. Wt: 189.258
InChI Key: YKPHLMHWFYQKLQ-UHFFFAOYSA-N
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Description

1-Benzyl-5-methylpyrrolidin-3-one is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is a pyrrolidinone derivative, characterized by a five-membered lactam ring with a benzyl and a methyl substituent

Preparation Methods

1-Benzyl-5-methylpyrrolidin-3-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpyrrolidin-3-one with methyl iodide under basic conditions to introduce the methyl group at the 5-position. Another approach involves the cyclization of N-benzyl-N-methyl-4-pentenamide using a suitable acid catalyst. Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzyl-5-methylpyrrolidin-3-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include N-oxide derivatives, reduced pyrrolidine forms, and various substituted pyrrolidinones.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-methylpyrrolidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions . The pathways involved often include the modulation of signal transduction processes and the alteration of cellular metabolic activities.

Comparison with Similar Compounds

1-Benzyl-5-methylpyrrolidin-3-one can be compared with other pyrrolidinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-benzyl-5-methylpyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-12(14)9-13(10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPHLMHWFYQKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate (3.4 g, 13 mmol) in water (95 ml) and sulfuric acid (5 ml) was heated to 90° C. overnight. The mixture was allowed to cool was neutralized with sodium carbonate, extracted with methylene chloride. The combined organic layer filtered through a plug of silica gel and concentrated to give 1-benzyl-5-methyl-3-pyrrolidinone (1.13 gm, 46%) as a yellow oil, MS (M+H)+=190.
Name
ethyl 1-benzyl-2-methyl-4-oxo-3-pyrrolidinecarboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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